Product packaging for Benzo[B]thiophene-2-boronic acid(Cat. No.:CAS No. 98437-23-1)

Benzo[B]thiophene-2-boronic acid

Cat. No.: B154711
CAS No.: 98437-23-1
M. Wt: 178.02 g/mol
InChI Key: YNCYPMUJDDXIRH-UHFFFAOYSA-N
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Description

Benzo[B]thiophene-2-boronic acid (CAS 98437-23-1) is a high-purity boronic acid derivative valued as a key building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary application is in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds between aryl groups . This reaction is fundamental in constructing complex biaryl systems found in advanced materials and pharmaceuticals. In research, this compound is utilized in the synthesis of phosphorescent sensors for quantifying copper(II) ions and in UV-promoted phenanthridine syntheses . It also serves as a critical intermediate in the preparation of potential therapeutic agents, such as CYP11B1 inhibitors for treating cortisol-dependent diseases and PDE4 inhibitors . Recent scientific literature highlights the use of analogous benzothiophene-based boronic esters in the synthesis of novel organic materials, such as benzo[1,2-b:4,3-b']dithiophene-based biaryls, which are widely studied for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and perovskite solar cells . The compound has a molecular formula of C 8 H 7 BO 2 S and a molecular weight of 178.01 g/mol . It is characterized by a high melting point of approximately 255°C and is insoluble in water . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BO2S B154711 Benzo[B]thiophene-2-boronic acid CAS No. 98437-23-1

Properties

IUPAC Name

1-benzothiophen-2-ylboronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYPMUJDDXIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2S1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274363
Record name 2-benzothienylboronic acid
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Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-23-1
Record name Benzo(B)thiophene-2-boronic acid
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Record name 2-benzothienylboronic acid
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Record name Benzo[b]thiophene-2-boronic acid
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Record name BENZO(B)THIOPHENE-2-BORONIC ACID
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Synthetic Methodologies and Process Development for Benzo B Thiophene 2 Boronic Acid

Established Synthetic Pathways to Benzo[B]thiophene-2-boronic Acid

The synthesis of this compound can be achieved through several established laboratory methods. These routes often provide high yields and purity on a smaller scale, laying the groundwork for larger-scale production.

Palladium-Catalyzed Borylation Strategies

A prominent and widely used method for synthesizing aryl and heteroaryl boronic acids is the palladium-catalyzed borylation reaction. researchgate.netrsc.org This strategy is particularly effective for the synthesis of this compound, typically starting from 2-bromobenzo[b]thiophene. The reaction involves the use of a palladium catalyst and a boron-containing reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.gov

The general scheme for this transformation is as follows:

2-bromobenzo[b]thiophene + Bis(pinacolato)diboron --(Pd catalyst, base)--> Benzo[b]thiophen-2-yl-boronate ester

The resulting benzo[b]thiophene-2-boronate ester is often a more stable and easier-to-handle intermediate compared to the free boronic acid. vulcanchem.com This palladium-catalyzed approach offers good functional group tolerance and generally provides the desired product in high yields. researchgate.net Various phosphine (B1218219) ligands can be employed to enhance the efficiency of the palladium catalyst, even for sterically hindered substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides

Aryl HalideBoron ReagentCatalyst SystemProductYieldReference
4-BromoanisolePinacol (B44631) boranePdCl₂(CH₃CN)₂ / SPhos4-Anisoleboronate ester99% nih.gov
4-IodoanisolePinacol boranePdCl₂(CH₃CN)₂ / SPhos4-Anisoleboronate ester94% nih.gov
2-BromoanisolePinacol boranePdCl₂(CH₃CN)₂ / SPhos2-Anisoleboronate esterHigh nih.gov

Hydrolysis of Boronate Esters

The boronate esters, such as the pinacol ester of this compound obtained from the palladium-catalyzed borylation, can be readily converted to the free boronic acid through hydrolysis. vulcanchem.com This step is typically achieved by treating the boronate ester with an aqueous acid or base. The choice of hydrolytic conditions can influence the final purity and yield of the this compound. The rate of alkaline hydrolysis of related benzo[b]thiophene-2-carboxylic acid methyl esters has been studied, providing insights into the reactivity of the benzo[b]thiophene ring system. rsc.org

Evolution of Manufacturing Routes for Scalable Production

The transition from a laboratory-scale synthesis to an industrial manufacturing process often necessitates significant changes to the synthetic route to ensure cost-effectiveness, safety, and scalability. The development of a manufacturing process for a key benzo[b]thiophene-2-yl-boronic acid building block for the anti-cancer agent Rogaratinib highlights this evolution. colab.ws

Optimization of Research Synthesis Routes for Industrialization

The initial research synthesis route, while effective on a small scale, often presents challenges for large-scale production. colab.ws These challenges can include the use of expensive reagents, high catalyst loadings, and purification methods that are not amenable to industrial settings. Process development focuses on optimizing these parameters, such as reducing catalyst costs and developing robust crystallization procedures to ensure high purity. colab.ws For instance, challenges like proto-deboronation and the formation of boroxine (B1236090) trimers upon drying of the final product had to be addressed through optimized crystallization. colab.ws

Investigation of Alternative Synthetic Approaches

To overcome the limitations of the initial routes, alternative synthetic strategies are often explored. One such alternative is the Newman-Kwart rearrangement. thieme-connect.comwikipedia.orgorganic-chemistry.org This rearrangement involves the thermal migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.org This product can then be hydrolyzed to the corresponding thiophenol, a precursor for building the benzo[b]thiophene ring. The Newman-Kwart rearrangement is a powerful tool for converting phenols to thiophenols, a key transformation in some synthetic approaches to benzo[b]thiophenes. thieme-connect.comwikipedia.orgresearchgate.net A palladium-catalyzed version of the Newman-Kwart rearrangement has also been investigated as part of the process development for the aforementioned key building block. colab.ws

Table 2: Key Features of the Newman-Kwart Rearrangement

FeatureDescriptionReference
Reaction Type Intramolecular rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates. wikipedia.org
Driving Force Thermodynamically favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org
Conditions Typically requires high temperatures (200-300 °C). wikipedia.org
Application Key step in the conversion of phenols to thiophenols. thieme-connect.comwikipedia.org

Strategic Shifts in Ring Formation

A significant strategic shift in the manufacturing route can involve changing the fundamental approach to constructing the benzo[b]thiophene core. colab.ws Instead of building the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring (thiophene-construction), an alternative is to form the benzene ring onto a substituted thiophene precursor (benzene-ring formation). colab.wsresearchgate.net This strategic change, although potentially increasing the number of synthetic steps, was ultimately chosen for the market supply of the Rogaratinib building block. colab.ws The higher step-count was mitigated by employing a telescoping approach, where multiple reaction steps are performed in a single reactor without isolating intermediates. colab.ws Another approach to benzo[b]thiophene synthesis involves the rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur, which represents a thiophene-construction strategy. researchgate.net

Overcoming Process Development Challenges (e.g., proto-deboronation, trimerization to boroxine)

The industrial-scale synthesis of benzo[b]thiophene-2-yl-boronic acid presents significant challenges, primarily proto-deboronation and the trimerization of the boronic acid to its corresponding boroxine. Proto-deboronation, the loss of the boronic acid group and its replacement with a hydrogen atom, leads to the formation of benzothiophene (B83047) as a key impurity, reducing yield and complicating purification. researchgate.net This side reaction is a common decomposition pathway for boronic acids. researchgate.net

Another major challenge is the spontaneous dehydration of three molecules of the boronic acid to form a stable, six-membered cyclotrimeric anhydride (B1165640) known as a boroxine. researchgate.netnih.gov This process can be problematic during workup and drying procedures, affecting the stability and handling of the final isolated intermediate. researchgate.net

In the development of a manufacturing route for a key benzothiophen-2-yl-boronic acid building block for the anti-cancer agent Rogaratinib, these challenges were explicitly addressed. researchgate.net It was found that isolating the free boronic acid was preferable for process efficiency, but this required overcoming its instability. The solution was the development of an optimized crystallization procedure. By carefully controlling the crystallization, likely from an isopropanol (B130326) (ⁱPrOH) distillation, it was possible to produce the free boronic acid as a stable, crystalline solid, effectively mitigating the risks of both proto-deboronation and boroxine formation upon drying. researchgate.net Stability studies of the final crystalline product demonstrated minimal formation of the benzothiophene impurity via proto-deboronation at various temperatures, confirming the success of this approach. researchgate.net

Implementation of Telescoping Approaches for Efficiency

In modern pharmaceutical process development, telescoping, or the combination of multiple synthetic steps into a single, continuous process without isolating intermediates, is a key strategy for improving efficiency, reducing waste, and lowering costs. The synthesis of a key benzo[b]thiophene-2-yl-boronic acid for the drug Rogaratinib provides a case study for the application of this approach. researchgate.net

During the evolution of the manufacturing route, the synthetic strategy was changed to a sequence with a higher number of individual steps. To counteract the potential loss of efficiency this might entail, a telescoping approach was repeatedly applied. researchgate.net This allowed for a more complex but ultimately more robust and scalable synthesis to be implemented without the logistical and yield-loss burdens of isolating and purifying every intermediate. researchgate.net

Metal-Free Approaches to C3-Borylated Benzothiophenes and Derivatives

The development of metal-free synthetic methods is a significant goal in modern chemistry to avoid the cost, toxicity, and potential product contamination associated with transition metals.

BCl3-Induced Annulative Thioboration of Aryl-Alkynes

A noteworthy metal-free method for generating C3-borylated benzothiophenes involves the use of boron trichloride (B1173362) (BCl3) to induce an annulative thioboration of o-alkynyl-thioanisoles. nih.govnih.gov This reaction represents a simple and scalable route to these valuable boronic acid derivatives, many of which are difficult to access through traditional borylation methods. nih.gov The process involves the borylative cyclization of aryl-alkynes that have an ortho-thiomethyl group. nih.govnih.govmanchester.ac.uk

The reaction proceeds rapidly, yielding a heteroaryl-BCl2 species as the primary product. nih.gov This intermediate can then be protected, commonly by esterification with pinacol, to form the stable and synthetically versatile pinacol boronate ester. nih.govnih.gov A significant advantage of this method is its selectivity; unlike related o-alkynyl-anilines or -anisoles which can undergo competing side reactions like trans-haloboration, the studied o-alkynyl-thioanisoles react selectively via the desired borylative cyclization pathway. nih.gov

The scope of this BCl3-induced cyclization is demonstrated by the successful synthesis of various substituted C3-borylated benzothiophenes.

Starting Material (o-alkynyl-thioanisole)R GroupProduct (Pinacol Boronate Ester)Isolated Yield (%)
1-(Methylthio)-2-(phenylethynyl)benzenePhenyl2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene68
1-((4-Fluorophenyl)ethynyl)-2-(methylthio)benzene4-Fluorophenyl2-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene71
1-(Methylthio)-2-(p-tolylethynyl)benzene4-Methylphenyl2-(p-tolyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene70
1-(Methylthio)-2-((trimethylsilyl)ethynyl)benzeneTrimethylsilyl2-(Trimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene80
2-((Cyclohex-1-en-1-yl)ethynyl)-3-(methylthio)thiopheneCyclohexenyl (on thiophene)2-(Cyclohex-1-en-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]thiophene55
This table is generated based on data from Ingleson, M. J. et al. (2017). nih.gov

Cyclization Reactions with Formation of C-B Bonds

An alternative catalyst-free approach involves a ring-forming thioboration that proceeds through boron-induced activation of an alkyne followed by an electrophilic cyclization. nih.gov This method, which uses a commercially available electrophilic boron source like B-chlorocatecholborane, is mechanistically distinct from pathways that involve the formal addition of an S-B σ bond across a π-system. nih.gov

The reaction is scalable and shows tolerance for a variety of functional groups that are often incompatible with other major borylation techniques. nih.gov A key feature is that the resulting borylated benzothiophenes can be used in subsequent derivatization reactions in situ, eliminating the need for isolation and purification of the borylated intermediate. nih.gov This strategy has also been successfully extended to the synthesis of borylated dihydrothiophenes. nih.gov

Advanced Cyclization Strategies for Benzo[b]thiophene Scaffolds

Electrophilic Cyclization Reactions

Electrophilic cyclization of o-alkynyl thioanisole (B89551) precursors is a powerful and direct strategy for constructing the benzo[b]thiophene core. nih.gov This approach involves the attack of the alkyne onto an electrophile, which initiates a cyclization cascade to form the fused heterocyclic system. A variety of electrophiles have been successfully employed to mediate this transformation. nih.govacs.org

Common halogen-based electrophiles include iodine (I2), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br2), and N-bromosuccinimide (NBS). nih.govacs.org Sulfur and selenium electrophiles such as p-O2NC6H4SCl and PhSeCl have also been utilized. acs.org These reactions typically produce 2,3-disubstituted benzo[b]thiophenes in excellent yields from terminal acetylenes that have been coupled to o-iodothioanisole. acs.org

More recently, a stable and commercially available dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been introduced as an effective source of an electrophilic thiomethyl group. This reagent reacts with various substituted o-alkynyl thioanisoles at room temperature to afford 3-(methylthio)-2-substituted-benzo[b]thiophenes in high yields. nih.govacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne substituent. nih.govacs.org

Alkyne Substituent (R) in o-alkynyl thioanisoleElectrophileProductYield (%)Reference
PhenylDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-phenylbenzo[b]thiophene99 acs.org
4-MethoxyphenylDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-(4-methoxyphenyl)benzo[b]thiophene99 acs.org
4-ChlorophenylDimethyl(thiodimethyl)sulfonium tetrafluoroborate2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene96 acs.org
n-ButylDimethyl(thiodimethyl)sulfonium tetrafluoroborate2-Butyl-3-(methylthio)benzo[b]thiophene100 acs.org
PhenylI23-Iodo-2-phenylbenzo[b]thiophene98 acs.org
n-HexylNBS3-Bromo-2-(n-hexyl)benzo[b]thiophene96 acs.org
(Trimethylsilyl)p-O2NC6H4SCl3-(4-Nitrophenylthio)-2-(trimethylsilyl)benzo[b]thiophene99 acs.org
This table is generated based on data from Larock, R. C. et al. (1998) and Kumar, V. et al. (2022). acs.orgacs.org

Rhodium-Catalyzed Three-Component Coupling Reactions (arylboronic acids, alkynes, sulfur)

A significant advancement in the synthesis of benzothiophene frameworks involves the rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur. This methodology offers an efficient and atom-economical approach to constructing the benzo[b]thiophene core. The reaction proceeds through a cascade of catalytic cycles, demonstrating the versatility of rhodium catalysts in mediating complex transformations.

The synthesis of various benzo[b]thiophene derivatives has been successfully achieved using this method. The reaction typically employs a rhodium complex as the catalyst, which facilitates the coupling of the three components. Research has shown that the choice of catalyst, solvent, and temperature can influence the efficiency and outcome of the reaction.

A study by Moon, Kato, Nishii, and Miura explored the synthesis of benzo[b]thiophenes through a rhodium-catalyzed three-component reaction using elemental sulfur. documentsdelivered.com Their work provides valuable insights into the scope and limitations of this synthetic route. The reaction involves the annulation of an arylboronic acid, an alkyne, and elemental sulfur, catalyzed by a rhodium complex.

Detailed research findings from their study are summarized in the table below, illustrating the reaction conditions and yields for the synthesis of various substituted benzo[b]thiophenes.

Table 1: Rhodium-Catalyzed Three-Component Synthesis of Benzo[b]thiophenes

Arylboronic Acid Alkyne Catalyst Solvent Temp. (°C) Yield (%) Reference
Phenylboronic acid Diphenylacetylene [Rh(cod)Cl]₂/dppp o-xylene 140 88 documentsdelivered.com
4-Methylphenylboronic acid Diphenylacetylene [Rh(cod)Cl]₂/dppp o-xylene 140 92 documentsdelivered.com
4-Methoxyphenylboronic acid Diphenylacetylene [Rh(cod)Cl]₂/dppp o-xylene 140 85 documentsdelivered.com
Phenylboronic acid 1-Phenyl-1-propyne [Rh(cod)Cl]₂/dppp o-xylene 140 76 documentsdelivered.com
Phenylboronic acid 1-Octyne [Rh(cod)Cl]₂/dppp o-xylene 140 54 documentsdelivered.com

dppp = 1,3-Bis(diphenylphosphino)propane; cod = 1,5-cyclooctadiene

The proposed mechanism for this transformation involves several key steps. Initially, the rhodium catalyst reacts with the arylboronic acid and the alkyne to form a rhodacyclopentadiene intermediate. Subsequently, elemental sulfur is incorporated into the catalytic cycle, leading to the formation of a sulfur-containing rhodium complex. Reductive elimination from this complex then furnishes the desired benzo[b]thiophene product and regenerates the active rhodium catalyst. This catalytic cycle allows for the efficient construction of the benzothiophene scaffold from simple and readily available starting materials.

Base-Catalyzed Propargyl-Allenyl Rearrangement and Cyclization

An alternative and metal-free approach to the synthesis of benzo[b]thiophenes involves a base-catalyzed domino reaction sequence of propargyl-allenyl rearrangement followed by cyclization. nih.gov This methodology is particularly attractive due to its operational simplicity and the avoidance of transition metal catalysts. The reaction typically starts from appropriately substituted propargylic sulfides.

The key transformation in this synthetic route is the base-promoted isomerization of a propargyl sulfide (B99878) to an allenyl sulfide intermediate. This highly reactive intermediate then undergoes a spontaneous intramolecular cyclization to afford the benzo[b]thiophene ring system. The choice of base and reaction conditions is crucial for the success of this transformation.

Research conducted by Yao et al. demonstrated an efficient protocol for the synthesis of benzothiophene derivatives using a base-catalyzed propargyl-allenyl rearrangement. nih.govresearchgate.netglobalauthorid.com Their work highlights the utility of organic bases, such as 1,8-diazabicycloundec-7-ene (DBU), in promoting this cascade reaction. The study explored the scope of the reaction with various substituted propargylic sulfides, leading to a range of benzo[b]thiophene products.

The table below summarizes the findings from their research, detailing the substrates, reaction conditions, and yields for the synthesis of substituted benzo[b]thiophenes.

Table 2: Base-Catalyzed Synthesis of Benzo[b]thiophenes via Propargyl-Allenyl Rearrangement

Substrate (Propargylic Sulfide) Base Solvent Temp. (°C) Yield (%) Reference
1-(2-(Prop-2-yn-1-ylthio)phenyl)ethan-1-one DBU THF 50 85 nih.govresearchgate.net
1-(4-Methyl-2-(prop-2-yn-1-ylthio)phenyl)ethan-1-one DBU THF 50 88 nih.govresearchgate.net
1-(4-Methoxy-2-(prop-2-yn-1-ylthio)phenyl)ethan-1-one DBU THF 50 82 nih.govresearchgate.net
Phenyl(2-(prop-2-yn-1-ylthio)phenyl)methanone DBU THF 50 91 nih.govresearchgate.net
(4-Chlorophenyl)(2-(prop-2-yn-1-ylthio)phenyl)methanone DBU THF 50 87 nih.govresearchgate.net

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF = Tetrahydrofuran

The reaction is initiated by the abstraction of a proton by the base, leading to the formation of a propargyl anion. This anion then undergoes rearrangement to the more stable allenyl anion, which is in equilibrium with the allenyl sulfide. The subsequent intramolecular nucleophilic attack of the sulfur atom onto the aromatic ring, followed by aromatization, yields the final benzo[b]thiophene product. This synthetic strategy provides a facile and efficient route to functionalized benzo[b]thiophenes from readily accessible starting materials.

Mechanistic Investigations of Benzo B Thiophene 2 Boronic Acid Reactivity

Fundamental Mechanisms in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental methods for forming carbon-carbon bonds, where benzo[b]thiophene-2-boronic acid serves as the organoboron partner. libretexts.orgyoutube.com These reactions are central to the synthesis of complex molecules, including pharmaceuticals and materials. tandfonline.comnih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involving this compound proceeds through a well-defined catalytic cycle centered on a palladium catalyst. libretexts.orgyoutube.com The cycle consists of three primary steps:

Oxidative Addition : The cycle begins with an active Pd(0) complex, which undergoes oxidative addition with an organic halide (Ar-X). youtube.com This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) intermediate. libretexts.orgyoutube.com The oxidation state of palladium changes from 0 to +2 in this process.

Transmetalation : This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. youtube.com this compound, activated by a base (e.g., Cs₂CO₃, K₂CO₃), forms a boronate species. tandfonline.comyoutube.com This activated species then reacts with the Pd(II) intermediate, exchanging its halide ligand for the benzo[b]thienyl group from the boronate. youtube.com This forms a new diorganopalladium(II) complex.

Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the benzo[b]thienyl group) on the palladium(II) complex couple and are expelled as the final biaryl product. libretexts.orgyoutube.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. youtube.com Each step in this cycle retains the stereochemistry and regiochemistry established during oxidative addition. libretexts.org

A computational study using Density Functional Theory (DFT) on a model Suzuki-Miyaura reaction has characterized the intermediates and transition states for each stage of the cycle, supporting the existence of multiple low-energy pathways. uab.cat

The choice of palladium catalyst and coordinating ligands is critical for the success of the cross-coupling reaction, influencing yield, reaction rate, and selectivity. nih.gov

Palladium Catalysts : Various palladium sources can be used, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.orgresearchgate.net If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. youtube.com The efficiency of the catalyst can be remarkable, with some direct arylation reactions of benzothiophenes proceeding with catalyst loadings as low as 0.1-0.5 mol %. researchgate.net

Ligand Effects : Ligands play a multifaceted role in catalysis. They stabilize the palladium center, enhance its solubility, and modulate its electronic and steric properties, which in turn affects the rates of the individual steps in the catalytic cycle. nih.gov For instance, sterically demanding and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, increase the nucleophilicity of the Pd(0) center, which facilitates the oxidative addition step. nih.gov The steric bulk of these ligands can also promote the final reductive elimination step. nih.gov The interplay between the ligand and the substrate is intimate; a ligand that is effective for one class of substrates may not be for another, highlighting the need for careful ligand selection in reaction development. nih.gov

C–H Activation Pathways in Arylation Reactions

Direct C–H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization of the benzothiophene (B83047) substrate. nih.govresearchgate.net

In contrast to the Pd(0)/Pd(II) cycle of the Suzuki-Miyaura reaction, direct arylation can proceed via a Pd(II)-catalyzed pathway. A notable example is the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. acs.orgnih.gov A plausible mechanism for this transformation involves the following steps:

C–H Activation : A Pd(II) catalyst, such as Pd(OAc)₂, reacts with the benzo[b]thiophene 1,1-dioxide to form a cyclopalladium intermediate through C–H bond activation. acs.orgnih.gov

Transmetalation : The arylboronic acid, often in the form of a triphenylboroxine complex, undergoes transmetalation with the cyclopalladium intermediate. acs.org

Reductive Elimination : The resulting intermediate undergoes reductive elimination to yield the C2-arylated product and a Pd(0) species. acs.orgnih.gov

Oxidation : An oxidant, such as Cu(OAc)₂, is required to reoxidize the Pd(0) back to the active Pd(II) catalyst, thus closing the catalytic cycle. acs.orgnih.gov The absence of the Pd(II) catalyst or the oxidant halts the reaction, underscoring their critical roles in this C–H activation process. acs.org

Component Role in Pd(II)-Catalyzed C–H Arylation Example Reference
Palladium CatalystMediates C–H activation and cross-couplingPd(OAc)₂ acs.orgnih.gov
Boronic AcidArylating agentPhenylboronic acid acs.orgnih.gov
OxidantRegenerates the active Pd(II) catalyst from Pd(0)Cu(OAc)₂ acs.orgnih.gov
Base/AdditiveCan influence reaction rate and selectivityPyridine acs.orgnih.gov

A significant challenge in the direct arylation of benzothiophenes is controlling the regioselectivity, specifically between the C2 (α) and C3 (β) positions. nih.govacs.org The C2 position is generally more acidic, yet different reaction conditions can favor arylation at either site.

C2-Selective Arylation : A near-room-temperature α-arylation of benzo[b]thiophenes has been achieved using a combination of a palladium catalyst and a silver(I) salt (Ag₂CO₃). researchgate.netacs.org Mechanistic studies revealed an unprecedented switch from C3 to C2 selectivity upon lowering the palladium catalyst loading. acs.org This switch is attributed to a change in the dominant reaction pathway. At low palladium concentrations, a Ag(I)-mediated C–H activation at the C2 position becomes the rate-determining step, leading to the observed α-arylation. researchgate.netacs.org

C3-Selective Arylation : Conversely, a room-temperature β-arylation of benzothiophenes with aryl iodides has been developed. nih.govacs.org This method demonstrates high regioselectivity (>99:1) for the C3 position. nih.gov Mechanistic investigations suggest that this transformation does not proceed via a concerted metalation-deprotonation (CMD) pathway, which would be expected to favor the more acidic C2 position. Instead, evidence points towards a Heck-type mechanism involving carbopalladation across the thiophene (B33073) double bond, followed by a base-assisted elimination. nih.gov

Condition Observed Regioselectivity Proposed Mechanistic Feature Reference
Low Pd₂ (dba)₃ loading, Ag₂CO₃C2-Arylation (α)Ag(I)-mediated C–H activation at C2 researchgate.netacs.org
Pd(OAc)₂, Ag₂CO₃, HFIPC3-Arylation (β)Heck-type pathway (carbopalladation/elimination) nih.govacs.org

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. pkusz.edu.cnbaranlab.org A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cn

In the study of the room-temperature C3-arylation of benzothiophene, KIE experiments were crucial for differentiating between possible mechanistic pathways. nih.gov

Competition experiments between deuterated and non-deuterated benzothiophene were performed to measure the intermolecular ²H KIE.

The absence of a significant primary KIE helped to rule out a concerted metalation-deprotonation (CMD) mechanism where C-H bond cleavage would be the rate-limiting step. nih.gov

Further studies using ¹³C and ²H KIEs provided evidence supporting a Heck-type pathway, where the C-C bond-forming carbopalladation step is rate-limiting, rather than the C-H bond cleavage. nih.gov The use of such isotopic labeling experiments provides detailed insight into the transition states of key steps in the catalytic cycle. researchgate.netelsevierpure.com

Heck-type Pathways in Direct Arylation

The direct C-H arylation of benzo[b]thiophenes represents a powerful, atom-economical method for creating complex biaryl structures. Mechanistic studies, including kinetic and computational analyses, have provided strong evidence that these transformations often proceed via a Heck-type pathway rather than through alternative mechanisms like electrophilic aromatic substitution (SEAr) or concerted metalation-deprotonation (CMD). nih.govresearchgate.netacs.org

A plausible catalytic cycle for the palladium-catalyzed direct arylation of benzo[b]thiophene with aryl iodides begins with the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) species, forming a Pd(II)-aryl intermediate. nih.gov In systems utilizing silver carbonate (Ag₂CO₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the silver salt is believed to facilitate the formation of a palladium alkoxide intermediate. This species then undergoes the key C-H functionalization step with benzo[b]thiophene. acs.orgnih.gov

Three potential pathways for this C-H functionalization step have been considered:

Electrophilic Aromatic Substitution (SEAr): This pathway involves an electrophilic attack by the Pd(II)-aryl complex on the electron-rich thiophene ring. However, this mechanism is inconsistent with the observed regioselectivity, as it would favor attack at the most nucleophilic C2 (α) position, whereas β-arylation at the C3 position is often observed. nih.gov

Concerted Metalation-Deprotonation (CMD): This mechanism involves a single transition state where the C-H bond is broken and the C-Pd bond is formed simultaneously with the assistance of a base.

Heck-type Process: This pathway involves a carbopalladation step, where the Ar-Pd bond adds across the C2-C3 double bond of the benzo[b]thiophene ring. This is followed by a β-hydride elimination to regenerate the double bond and form the arylated product.

Kinetic isotope effect (KIE) studies have been instrumental in distinguishing between these possibilities. The observation of significant primary ¹³C KIEs at both the C2 and C3 positions of benzo[b]thiophene strongly supports a process where the bonding at both carbons is changing in the rate-determining step, which is characteristic of a Heck-type carbopalladation. researchgate.net These findings provide compelling experimental evidence for the Heck-type pathway in the direct C-H arylation of these heterocycles. researchgate.net

Intramolecular Cyclization Mechanisms

While copper-catalyzed reactions involving the insertion of sulfur dioxide (SO₂) are established methods for forming sulfones and related structures, a specific pathway involving a copper(I)-catalyzed SO₂ insertion followed by a 5-endo cyclization beginning with this compound is not well-documented in the scientific literature. nih.govresearchgate.net Research into copper-catalyzed sulfonylative couplings often utilizes arylboronic acids as starting materials in the presence of an SO₂ surrogate like DABCO·(SO₂)₂ (DABSO) to generate sulfinate intermediates, which then participate in cross-coupling reactions. nih.govrsc.org These reactions typically involve multicomponent processes to build sulfone bridges between two different molecules rather than an intramolecular cyclization of a pre-functionalized heterocycle like this compound. nih.gov Preliminary mechanistic studies on related systems suggest that such transformations can proceed through radical pathways involving sulfonyl radical intermediates. researchgate.net

Oxidative bromocyclization reactions are a key strategy for synthesizing halogenated heterocycles. In the context of the benzo[b]thiophene framework, these mechanisms are primarily discussed for the synthesis of the heterocyclic ring itself, rather than as a subsequent reaction of this compound. The most common pathway is the electrophilic cyclization of o-alkynylthioanisole derivatives. nih.govnih.govacs.org

The general mechanism involves two main steps:

Formation of the Precursor: A terminal alkyne is coupled with an o-iodothioanisole via a Sonogashira reaction to produce the o-(1-alkynyl)thioanisole precursor. acs.org

Electrophilic Cyclization: This precursor is then treated with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The alkyne attacks the electrophilic bromine, leading to the formation of a vinyl cation or a bromonium ion intermediate, which is then trapped intramolecularly by the tethered sulfur nucleophile. This 5-endo-dig cyclization, followed by rearomatization, yields the 3-bromobenzo[b]thiophene product. nih.govacs.org

This strategy has been successfully used to prepare a variety of 2,3-disubstituted benzo[b]thiophenes, where the bromine at the C3 position serves as a useful handle for further functionalization. nih.govnih.gov

Computational and Theoretical Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving benzo[b]thiophene derivatives. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states and calculate their associated energy barriers, providing deep mechanistic insight.

In the palladium-catalyzed direct β-arylation of benzo[b]thiophene, DFT calculations were performed to model the plausible carbopalladation step. nih.gov These studies calculated the Gibbs free energy (ΔG) for the transition state of the cycloaddition of the active palladium species onto the C2-C3 double bond of benzo[b]thiophene. The calculated energy barrier was found to be consistent with a reaction that can proceed at or near room temperature, supporting the experimental observations. acs.orgnih.gov These computational results were crucial for corroborating the Heck-type pathway over other possibilities.

One of the most significant applications of computational modeling in the study of benzo[b]thiophene reactivity is in understanding and predicting regioselectivity. The control of regioselectivity in direct C-H functionalization is a major challenge, as heterocycles like benzo[b]thiophene have multiple potentially reactive C-H bonds (primarily at the C2 and C3 positions). acs.orgrsc.org

Computational modeling has been key to rationalizing the observed preference for C3-arylation (β-position) in certain direct arylation reactions. acs.orgnih.gov While the C2-proton is generally considered more acidic, DFT calculations of the Heck-type pathway showed that the transition state leading to C3-arylation via carbopalladation is energetically favorable under specific catalytic conditions. acs.org This computational insight was critical for moving beyond simplistic predictions based on acidity or nucleophilicity and understanding the kinetic factors that govern the reaction's outcome.

Furthermore, computational studies can explain surprising reversals in regioselectivity. For instance, the switch from C3-arylation to C2-arylation of benzo[b]thiophenes upon changing catalyst concentration was rationalized by a change in mechanism from a Pd-centric Heck-type pathway to one involving Ag(I)-mediated C-H activation at the α-position. acs.org These studies demonstrate the power of combining experimental work with theoretical calculations to build a comprehensive picture of reaction mechanisms and the subtle factors that control selectivity.

Applications in Organic Synthesis and Catalysis

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Benzo[b]thiophene-2-boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This compound is an effective coupling partner in these reactions, valued for its stability and reactivity. cymitquimica.comsigmaaldrich.com

Formation of Carbon-Carbon Bonds for Complex Molecule Synthesis

This compound serves as a key building block for introducing the benzo[b]thiophene moiety into larger, more complex molecular architectures. cymitquimica.comfishersci.ca This is particularly significant in medicinal chemistry, where the benzo[b]thiophene scaffold is present in a variety of biologically active compounds. The Suzuki-Miyaura reaction provides a reliable method for creating C-C bonds between the benzo[b]thiophene core and other aromatic or aliphatic fragments, facilitating the synthesis of potential therapeutic agents. For instance, it has been used in the preparation of inhibitors for enzymes like phosphodiesterase 4 (PDE4) and CYP11B1, the latter being relevant for treating cortisol-dependent diseases. sigmaaldrich.comfishersci.ca

Synthesis of Multi-Substituted Benzo[b]thiophene Libraries

The generation of chemical libraries containing a diverse range of related compounds is a crucial strategy in drug discovery for identifying new lead compounds. The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various substituted aryl or heteroaryl halides allows for the efficient parallel synthesis of multi-substituted benzo[b]thiophene libraries. researchgate.net This approach enables the systematic exploration of the chemical space around the benzo[b]thiophene core, which is essential for structure-activity relationship (SAR) studies.

Preparation of Biaryl Systems (e.g., Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls)

This compound and its derivatives are instrumental in the synthesis of complex biaryl systems. An example includes the synthesis of biaryl molecules containing the benzo[1,2-b:4,3-b']dithiophene framework. These structures are created through the Suzuki-Miyaura cross-coupling reaction between a bromo-substituted benzo[1,2-b:4,3-b']dithiophene and a suitable boronic acid or ester. mdpi.comresearchgate.net The resulting biaryl compounds have potential applications in materials science due to their extended π-conjugated systems.

Table 1: Examples of Biaryl Systems Synthesized via Suzuki-Miyaura Coupling
Reactant 1Reactant 2ProductReference
1-bromobenzo[1,2-b:4,3-b']dithiophenePyrene-containing boronic acid pinacol (B44631) ester1-(Pyren-1-yl)benzo[1,2-b:4,3-b']dithiophene mdpi.comresearchgate.net
1-bromobenzo[1,2-b:4,3-b']dithiopheneFluorene-containing boronic acid pinacol ester1-(9,9-Dimethyl-9H-fluoren-4-yl)benzo[1,2-b:4,3-b']dithiophene mdpi.com
1-bromobenzo[1,2-b:4,3-b']dithiopheneFluorenone-containing boronic acid pinacol esterBiaryl system with fluorenone moiety mdpi.comresearchgate.net

Coupling with Aryl or Vinyl Halides

A significant application of this compound in Suzuki-Miyaura reactions is its coupling with a wide array of aryl and vinyl halides. researchgate.net This versatility allows for the synthesis of a vast number of derivatives. The reaction conditions can often be mild, with some couplings proceeding at room temperature. researchgate.net The choice of palladium catalyst and ligands is crucial for the success of these reactions, especially when dealing with less reactive halides like chlorides. researchgate.netacs.org

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl/Vinyl Halides
Aryl/Vinyl SubstrateCatalyst SystemKey FeatureReference
Aryl and Vinyl Halides (including chlorides)Pd2(dba)3/P(t-Bu)3Effective at room temperature researchgate.net
Aryl and Vinyl TriflatesPd(OAc)2/PCy3Clean reaction at room temperature researchgate.net
(Hetero)aryl ChloridesPalladium precatalyst with monophosphine ligandsHigh efficiency for challenging substrates researchgate.net

Applications in Polymer Science

In the field of polymer science, this compound and its derivatives are valuable monomers for the synthesis of conjugated polymers. researchgate.net These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Suzuki polycondensation, a variation of the Suzuki-Miyaura coupling, is employed to polymerize bifunctional monomers, leading to the formation of high molecular weight polymers containing the benzo[b]thiophene unit in the polymer backbone. researchgate.net The properties of these polymers can be tuned by copolymerizing with other aromatic monomers.

Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application, this compound can also participate in other transition metal-catalyzed reactions. For example, rhodium-catalyzed reactions have been developed for the synthesis of benzo[b]thiophenes through a three-component coupling of arylboronic acids, alkynes, and elemental sulfur. researchgate.net Furthermore, the boronic acid functionality can be utilized in other types of C-C bond-forming reactions beyond the Suzuki protocol, expanding its utility in organic synthesis. cuny.edu Research into new catalytic systems continues to broaden the scope of reactions where this compound can be employed. chemrxiv.org

Sonogashira, Heck, and Carboalkoxylation Chemistry with Benzo[b]thiophene Derivatives

While this compound is most famously used in Suzuki-Miyaura couplings, related benzo[b]thiophene derivatives, particularly halo-substituted variants, are instrumental in other key palladium-catalyzed transformations. The heteroaromatic core can be readily elaborated through Sonogashira, Heck, and carboalkoxylation reactions, allowing for the introduction of diverse functional groups. researchgate.netnih.gov

These transformations typically start with an activated benzo[b]thiophene, such as a 3-iodobenzo[b]thiophene. This intermediate allows for further diversification through various palladium-catalyzed coupling reactions. nih.gov

Sonogashira Coupling: This reaction introduces alkyne moieties onto the benzo[b]thiophene scaffold. For instance, the coupling of 3-iodobenzo[b]thiophenes with terminal alkynes proceeds efficiently under microwave irradiation to yield the corresponding alkynylated products. nih.gov

Heck Coupling: Olefinic groups can be installed via Heck coupling. The reaction of 3-iodobenzo[b]thiophenes with styrenes or other olefins provides a direct route to olefin-containing benzothiophenes. nih.gov

Carboalkoxylation: This process introduces ester functionalities. Using carbon monoxide at atmospheric pressure in the presence of a primary alcohol, 3-iodobenzo[b]thiophenes can be converted into their corresponding methyl ester-containing derivatives. nih.gov

These methods collectively showcase the utility of the benzo[b]thiophene framework as a platform for generating libraries of multi-substituted compounds. researchgate.netnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on 3-Iodobenzo[b]thiophene Derivatives

Coupling Reaction Reactants Catalyst System Key Feature Resulting Product Class
Sonogashira 3-Iodobenzo[b]thiophene, Terminal Alkyne Palladium catalyst C-C triple bond formation Alkyne-substituted benzo[b]thiophenes nih.gov
Heck 3-Iodobenzo[b]thiophene, Styrene Palladium catalyst C-C double bond formation Olefin-substituted benzo[b]thiophenes nih.gov

Palladium-Catalyzed Direct Arylation of Benzo[b]thiophene 1,1-Dioxides

A significant advancement in the functionalization of the benzo[b]thiophene system is the palladium-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxides using arylboronic acids. acs.orgacs.orgnih.govnih.gov This method represents a highly efficient, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

The reaction is a novel oxidative cross-coupling that occurs with high selectivity at the C2-position of the benzo[b]thiophene 1,1-dioxide core. acs.orgnih.gov The process is believed to proceed via a C–H activation pathway, followed by a Pd(II)-catalyzed arylation step. acs.orgnih.gov This transformation demonstrates good substrate scope and tolerance for a variety of functional groups on both the benzo[b]thiophene 1,1-dioxide and the arylboronic acid partner. nih.gov For example, benzo[b]thiophene 1,1-dioxides bearing methyl substituents at the 3-, 5-, and 6-positions have been successfully arylated, although steric hindrance from a 3-methyl group can lead to lower yields. nih.gov

Table 2: Palladium-Catalyzed C2-Selective Direct Arylation

Substrate 1 Substrate 2 Catalyst Key Features Product Type

Copper(I)-Catalyzed Sulfonylation for Benzo[b]thiophene 1,1-Dioxides

Copper(I) catalysis has been employed in the synthesis of benzo[b]thiophene 1,1-dioxides. researchgate.net One notable method involves the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). chemrxiv.org This reaction provides a pathway to construct the core structure of benzo[b]thiophene 1,1-dioxides. While not a direct functionalization of a pre-existing dioxide, it represents a key copper-catalyzed strategy for their assembly. chemrxiv.org Copper-mediated reactions are often advantageous due to the lower cost and toxicity of copper compared to other transition metals. rsc.org

Synthesis of π-Conjugated Frameworks and Advanced Building Blocks

The unique electronic properties of the benzo[b]thiophene core, particularly when oxidized to the 1,1-dioxide, make it an excellent component for constructing advanced π-conjugated systems and complex molecular architectures. This compound is a fundamental precursor in these synthetic endeavors.

Construction of Thiophene (B33073) 1,1-Dioxide-Arene-type π-Conjugated Systems

The palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids is a powerful tool for building thiophene 1,1-dioxide-arene-type π-conjugated frameworks. acs.orgnih.gov The introduction of the electron-withdrawing thiophene 1,1-dioxide group into π-conjugated systems can significantly improve their photophysical properties. nih.gov

The resulting C2-arylated products often exhibit interesting photoluminescence properties. acs.orgacs.orgnih.gov Specifically, many of these synthesized aryl-substituted benzo[b]thiophene 1,1-dioxides display aggregation-induced emission (AIE) characteristics, a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. nih.gov This property makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and other organic functional materials. nih.gov

Preparation of Star-Shaped Molecules with Thienylvinylene Arms

Benzo[b]thiophene derivatives are valuable for constructing well-defined, star-shaped molecules. These materials are of interest for their unique optical and electronic properties. A common strategy involves the Wittig reaction or its variants. rsc.org

For example, 1,3,5-tris[2-(benzo[b]thien-2-yl)vinyl]benzene, a star-shaped molecule with a central benzene (B151609) core and three thienylvinylene arms, can be synthesized. The preparation involves the reaction of benzo[b]thiophene-2-carbaldehyde with 1,3,5-tris(diethoxy phosphorylmethyl)benzene in the presence of a strong base like potassium tert-butoxide (t-BuOK). rsc.org This method allows for the creation of highly conjugated, symmetrical architectures radiating from a central point. rsc.org

Table 3: Synthesis of a Star-Shaped Molecule

Core Molecule Arm Precursor Reaction Type Base Product

Versatile Precursors to Polyaryl-Substituted Heterocycles

This compound is a key reactant for synthesizing polyaryl-substituted heterocycles through Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds between aromatic rings. The boronic acid function on the benzo[b]thiophene ring allows for its efficient coupling with a wide array of aryl halides or triflates, leading to the formation of complex, multi-substituted heterocyclic systems. The generation of multi-substituted benzo[b]thiophenes through such coupling chemistries is a cornerstone of modern library synthesis for drug discovery and materials science. researchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Enzyme Inhibitors

The benzo[b]thiophene-2-boronic acid moiety serves as a crucial building block for a diverse array of enzyme inhibitors, leveraging the ability of the boronic acid group to form reversible covalent bonds with serine residues in enzyme active sites.

β-Lactamase Inhibitors and Their Derivatives (e.g., BZB, BZD)

This compound, often abbreviated as BZB, is a potent non-β-lactam inhibitor of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. nih.gov BZB and its derivatives are designed to counteract this resistance mechanism, thereby restoring the efficacy of existing antibiotics. researchgate.netnih.gov

One notable derivative is 5-aminomethylbenzo[b]thiophen-2-boronic acid (BZD). researchgate.net While BZB demonstrates high potency, its cellular activity can be limited, potentially due to challenges in permeating the bacterial cell membrane. researchgate.netnih.gov BZD was developed to address this, showing an improved permeability index and better cell efficacy, despite having a higher inhibition constant (Ki) compared to its parent compound. researchgate.net The development of these derivatives highlights a strategy where structural modifications to the core benzo[b]thiophene scaffold are used to enhance pharmacokinetic properties. researchgate.netresearchgate.net When combined with third-generation cephalosporins, this compound-based inhibitors have shown effectiveness against resistant bacteria. nih.govnih.gov

Table 1: Comparison of β-Lactamase Inhibitors Derived from this compound

Compound Abbreviation Structure Inhibition Constant (Ki) against AmpC Key Finding
This compound BZB (1-benzothiophen-2-yl)boronic acid 27 nM nih.govresearchgate.net Potent in vitro inhibitor, but shows modest cellular activity. researchgate.net

Inhibition of Class C Beta-Lactamases (e.g., AmpC)

Class C β-lactamases, such as AmpC, are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including cephalosporins. asm.orgmdpi.com this compound (BZB) has been identified as a highly potent inhibitor of the Class C β-lactamase AmpC from Escherichia coli, with an inhibition constant (Ki) of 27 nM. nih.govresearchgate.net

The mechanism of inhibition involves the boronic acid moiety forming a covalent bond with the catalytic serine residue within the active site of the β-lactamase. This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively blocking the enzyme's function. X-ray crystallography studies of the BZB-AmpC complex have revealed unexpected interactions, showing that the inhibitor complements the conserved R1-amide binding region of the enzyme despite lacking an amide group itself. nih.gov By inhibiting AmpC, BZB potentiates the activity of β-lactam antibiotics against bacteria that express this and related resistance enzymes. unimore.it

CYP11B1 Inhibitors for Cortisol-Dependent Diseases

This compound serves as a reactant in the preparation of selective inhibitors for steroid-11β-hydroxylase (CYP11B1). thermofisher.comfishersci.comsigmaaldrich.com This enzyme catalyzes the final step in the biosynthesis of cortisol, and its overproduction is linked to cortisol-dependent conditions such as Cushing's syndrome. nih.gov Inhibition of CYP11B1 is therefore a key therapeutic strategy for managing these diseases. nih.gov

PDE4 Inhibitors

The compound is also utilized as a reactant in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. fishersci.comsigmaaldrich.com PDE4 enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. mdpi.com The inhibition of PDE4 leads to increased intracellular cAMP levels, which can suppress inflammation, making PDE4 inhibitors a target for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com While specific details on the resulting inhibitors' structures are proprietary, the use of this compound as a starting material is noted in chemical literature. fishersci.comsigmaaldrich.com This application aligns with a broader trend of using boron-based molecules, such as benzoxaboroles, to create novel PDE4 inhibitors. researchgate.net

Thrombin Inhibitors

Derivatives of the benzo[b]thiophene scaffold have been investigated as a novel class of active-site-directed thrombin inhibitors. nih.gov Thrombin is a critical serine protease involved in the blood coagulation cascade, and its inhibition is a major goal in anticoagulant therapy. Research has focused on dibasic benzo[b]thiophene derivatives, exploring how adding different substituents to the core structure influences inhibitory activity. nih.gov Molecular modeling and X-ray crystallography studies have guided the synthetic efforts, showing that incorporating small hydrophobic groups at specific positions on the benzo[b]thiophene ring can enhance thrombin inhibitory activity by as much as eight-fold. nih.gov

Anticholinesterases

In the search for treatments for neurodegenerative disorders like Alzheimer's disease, researchers have synthesized and evaluated benzo[b]thiophene-chalcone hybrids as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comnih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine. The study of these hybrid molecules, which combine the structural features of benzothiophene (B83047) and chalcones, has yielded promising results. nih.govresearchgate.net

In general, the benzo[b]thiophene-chalcone hybrids demonstrated more potent inhibition of both enzymes compared to simpler benzothiophene derivatives. nih.gov Molecular docking simulations were used to understand the structure-activity relationships and the interactions between the inhibitors and the enzyme active sites. bohrium.com

Table 2: Cholinesterase Inhibitory Activity of Lead Benzo[b]thiophene-Chalcone Hybrids

Compound Target Enzyme IC50 Value Reference Compound Reference IC50
5f Acetylcholinesterase (AChE) 62.10 µM nih.gov Galantamine 28.08 µM researchgate.net

| 5h | Butyrylcholinesterase (BChE) | 24.35 µM nih.gov | Galantamine | 28.08 µM researchgate.net |

Anticancer Research and Therapeutics

The benzothiophene core is a privileged structure in medicinal chemistry, and its incorporation into various molecules has led to the discovery of potent anticancer agents. This compound, in particular, serves as a crucial starting material and a key pharmacophore in the development of innovative cancer therapeutics.

Benzothiophene Derivatives as Antimitotic Agents

A significant strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Agents that interfere with tubulin polymerization or depolymerization can arrest cancer cells in mitosis, leading to apoptosis. Several derivatives of benzo[b]thiophene have been identified as potent antimitotic agents that act by inhibiting tubulin polymerization. nih.govnih.gov

Researchers have synthesized and evaluated series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives for their antiproliferative activity. nih.govnih.gov These compounds are designed to mimic combretastatin (B1194345) A-4, a potent natural product that binds to the colchicine (B1669291) site on tubulin. The benzo[b]thiophene skeleton serves as a core structure in these synthetic inhibitors. nih.govacs.org Studies have shown that the substitution pattern on the benzo[b]thiophene ring is crucial for activity. For instance, the placement of a methoxy (B1213986) group at the C-4, C-6, or C-7 position can enhance the antiproliferative effects. nih.govnih.gov

One study highlighted a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes that exhibited strong antiproliferative activity in the submicromolar range and induced cell cycle arrest in the G2–M phase. nih.govnih.gov Further investigations into the structure-activity relationship revealed that replacing a methyl group at the C-3 position increased activity compared to the unsubstituted counterpart. nih.gov Another promising derivative, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, was found to inhibit cancer cell growth at subnanomolar concentrations by strongly interacting with tubulin at the colchicine binding site. acs.org

Additionally, a novel class of potent antimitotic agents based on the 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene scaffold has been identified. acs.org These compounds showed substantial antiproliferative activity, with IC50 values in the nanomolar range across various cancer cell lines. acs.org The most effective compounds from this series demonstrated potent inhibition of tubulin polymerization, comparable to combretastatin A-4. acs.org

Derivative Class Mechanism of Action Key Findings Reference
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenesTubulin Polymerization InhibitionMethoxy substitution at C-4, C-6, or C-7 enhances activity. nih.govnih.gov
2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenesTubulin Polymerization Inhibition2-amino-6-methyl derivative shows subnanomolar IC50. acs.org
2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophenesTubulin Polymerization InhibitionAmino and methoxy groups at C-5 and C-7 lead to potent activity. acs.org
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileTubulin InteractionGI50 values ranging from 21.1 nM to 98.9 nM in 96% of cancer cell lines. nih.gov

Role as a Key Building Block for Anti-Cancer Agents (e.g., Rogaratinib)

This compound plays a pivotal role as a key building block in the synthesis of complex anticancer molecules. A prominent example is Rogaratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR). The synthesis of a specific benzothiophene-2-yl-boronic acid derivative is a critical step in the manufacturing of Rogaratinib. acs.org The evolution of the synthetic route for this key intermediate highlights the industrial importance of this compound, with research focusing on optimizing the synthesis from gram-scale to large-scale production. acs.org Challenges in the manufacturing process, such as proto-deboronation and trimerization, have been overcome through optimized crystallization procedures to yield a stable, isolated intermediate. acs.org

Chemoselective Modification of Oncolytic Adenovirus

Oncolytic adenoviruses are engineered viruses that selectively replicate in and kill cancer cells. Enhancing the tumor-specific targeting of these viruses is a key area of research. This compound has been utilized in the chemoselective modification of oncolytic adenoviruses. acs.org This application leverages the reactivity of the boronic acid moiety to achieve specific chemical modifications of the viral capsid, thereby potentially improving its therapeutic index and efficacy.

Investigation of Biological Permeability and Membrane Interactions

The ability of a drug molecule to cross cellular membranes is a critical determinant of its therapeutic efficacy. Studies on this compound have provided valuable insights into its permeability through biological membranes, particularly the outer membrane of bacteria.

Diffusion through Bacterial Outer Membranes

This compound (BZB) and its derivatives are recognized as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govrsc.org For these inhibitors to be effective in Gram-negative bacteria, they must first cross the formidable outer membrane. Research has suggested that the uncharged form of BZB can diffuse passively through this membrane. nih.gov Electrophysiological experiments and metadynamics-based free energy calculations have been employed to investigate the permeation mechanism of boronic compounds across reconstituted lipid bilayers, which serve as a model for the cell membrane. rsc.org These studies have established that BZB can indeed pass through the membrane. nih.govrsc.org

Development of Fluorescent Probes and Biosensors

This compound serves as a key building block in the synthesis of advanced phosphorescent sensors. cymitquimica.com These sensors are designed for the sensitive and selective quantification of metal ions, with a notable application being the detection of copper(II) (Cu²⁺).

One successful approach involves incorporating the benzo[b]thiophene moiety into a multichromophoric iridium(III) complex. In such a sensor, the benzo[b]thiophene unit is part of a 2-(2'-benzo[b]thienyl)pyridinato (btp) ligand. This complex is engineered to have dual phosphorescent emission wavelengths upon a single excitation wavelength. A specific copper ion receptor, such as di(2-picolyl)amine (DPA), is tethered to the btp ligand. When the sensor binds to Cu²⁺, the paramagnetic nature of the copper ion selectively quenches the phosphorescence originating from the nearby btp ligand. This results in a ratiometric change in the emission intensities of the two phosphorescent bands. This ratiometric response, combined with a change in the phosphorescence lifetime, provides a robust and reliable method for quantifying Cu²⁺ concentrations, even in aqueous media and for intracellular imaging.

Furthermore, benzo[b]thiophene boronic acid derivatives have been developed as fluorescent reporters capable of dual fluorescent emission at physiological pH, making them useful for carbohydrate recognition and the construction of glycoprotein (B1211001) biosensors. nih.gov

Fluorescent Benzo[B]thiophene Boronic Acid Derivatives for Sugar Sensing

Pioneering research in this area has led to the synthesis and evaluation of a series of benzo[b]thiophene boronic acid (BTBA) derivatives as fluorescent reporters for sugar sensing at physiological pH. acs.org These compounds have demonstrated the capacity for dual fluorescent emission, a property that enhances their utility as ratiometric sensors, which can provide more accurate and reliable measurements by comparing the fluorescence intensity at two different wavelengths.

A key study in this field explored a series of six BTBA analogs, revealing that their fluorescent properties were significantly altered upon binding with sugars. acs.org Of these, several isomers, including 2-benzo[b]thiophene boronic acid (2-BTBA), 5-benzo[b]thiophene boronic acid (5-BTBA), and 7-benzo[b]thiophene boronic acid (7-BTBA), were identified as dual-wavelength fluorescent reporters. acs.org When excited at a wavelength of 274 nm, these derivatives exhibit emission peaks at both 305 nm and 334 nm. The binding of a sugar molecule to the boronic acid moiety perturbs the electronic structure of the benzo[b]thiophene ring system, causing a shift in the emission wavelengths. acs.org In contrast, the 3-benzo[b]thiophene boronic acid (3-BTBA) derivative was found to show fluorescence intensity changes at a single wavelength of 317 nm. acs.org

The underlying mechanism for this sensing capability lies in the reversible covalent interaction between the boronic acid group and the cis-diol units present in saccharides. This binding event alters the electronic nature of the boron atom from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state. This change in hybridization, in turn, influences the intramolecular charge transfer (ICT) characteristics of the excited state of the benzo[b]thiophene fluorophore, resulting in the observed changes in the fluorescence spectrum. The development of these water-soluble fluorescent boronic acid compounds represents a significant step towards the creation of sophisticated biosensors for applications such as monitoring glycoprotein levels. acs.org

The following tables summarize the fluorescent properties of key benzo[b]thiophene boronic acid derivatives and their interactions with various sugars.

Table 1: Fluorescent Properties of Benzo[B]thiophene Boronic Acid Derivatives

CompoundExcitation Wavelength (nm)Emission Wavelengths (nm)Key Characteristics
2-Benzo[b]thiophene Boronic Acid (2-BTBA)274305 and 334Dual-wavelength emission shift upon sugar binding. acs.org
3-Benzo[b]thiophene Boronic Acid (3-BTBA)Not Specified317Single-wavelength fluorescence intensity change. acs.org
5-Benzo[b]thiophene Boronic Acid (5-BTBA)274305 and 334Dual-wavelength emission shift upon sugar binding. acs.org
7-Benzo[b]thiophene Boronic Acid (7-BTBA)274305 and 334Dual-wavelength emission shift upon sugar binding. acs.org

Table 2: Interaction of Benzo[B]thiophene Boronic Acid Derivatives with Sugars

DerivativeSugarObserved Effect
Compounds 1, 3, 4, 5, and 6Various SugarsUnusual emission wavelength shifts upon binding. acs.org

Computational and Theoretical Studies

Molecular Dynamics Simulations and Free Energy Profiles

Molecular dynamics (MD) simulations allow for the observation of the time-dependent behavior of molecular systems, providing detailed information on processes like membrane transport. nih.gov By calculating the potential energy of the system over time, MD simulations can generate free energy profiles for specific processes, identifying energy barriers and stable intermediate states. nih.gov

Benzo[b]thiophene-2-boronic acid and its derivatives have been identified as potent inhibitors of bacterial enzymes like β-lactamases, making their ability to permeate bacterial membranes a critical factor for their efficacy. researchgate.net MD simulations have been employed to study the penetration of these boronic acid derivatives through lipid bilayers. researchgate.net

Studies have shown that the uncharged form of this compound (BZB) is suggested to diffuse through the outer membrane. researchgate.net Simulations revealed that as BZB derivatives permeate the membrane, they can be accompanied by a monomolecular channel of several water molecules that form bonds with the polar groups of the boronic acid. researchgate.net This water-mediated transit mechanism is a key finding from computational studies. Furthermore, research into derivatives has identified compounds like 5-aminomethylbenzo[b]thiophen-2-boronic acid (BZD) which exhibit an improved permeability index and better solubility, highlighting the role of computational screening in optimizing drug candidates. researchgate.net

Compound NameAbbreviationKey Finding from Simulation
This compoundBZBPermeation can be accompanied by a monomolecular water channel. researchgate.net
5-aminomethylbenzo[b]thiophen-2-boronic acidBZDIdentified as a derivative with improved permeability and solubility. researchgate.net

The interaction between boronic acids and amino acids is fundamental to their mechanism as enzyme inhibitors and has been explored through computational models. nih.govnih.gov Boronic acids can form reversible covalent bonds with amino acid residues that have nucleophilic side chains, such as serine, histidine, and lysine. nih.gov

The thermodynamics of these interactions are governed by the ability of the amino acid side chain to donate a pair of electrons to the empty p-orbital of the boron atom. nih.gov This forms a tetrahedral boronate species. In the context of permeation, while not a direct analysis of amino acid transport, the thermodynamic principles of these interactions are crucial. For a boronic acid to act as a carrier for an amino acid across a membrane, the stability of the boronate ester complex in different environments (aqueous vs. lipid) would determine the free energy profile of the permeation event. The hydrophobic nature of many enzyme active sites means that boronic acid receptors can bind with high affinity to residues within them. nih.gov

Interacting Amino AcidSide Chain Functional GroupNature of Interaction with Boronic Acid
Serine-CH₂OHForms reversible covalent boronate ester. nih.gov
HistidineMethylimidazoleElectron pair donation to boron. nih.gov
Lysine-(CH₂)₄NH₂Electron pair donation to boron. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling plays a crucial role in modern drug discovery, allowing for the rational design and optimization of lead compounds. For this compound and its derivatives, computational techniques are employed to forecast their biological activity, thereby guiding synthetic efforts toward molecules with enhanced potency and selectivity.

QSPR Modeling for IC50 Values of Enzyme Inhibitors

Quantitative Structure-Property Relationship (QSPR) is a computational modeling method that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of this compound, QSPR models have been developed to predict the half-maximal inhibitory concentration (IC50) values against various enzymes, particularly β-lactamases.

Researchers have explored the potential of this compound and its derivatives as broad-spectrum inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.netresearchgate.net These boronic acid compounds act as transition-state inhibitors, where the boron atom mimics the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme's catalytic serine residue. sci-hub.se

A study focused on a series of this compound derivatives to develop inhibitors against clinically significant β-lactamases from different classes. researchgate.net The inhibitory activity of these compounds was determined against serine-β-lactamases (SBLs) like AmpC, CTX-M-15, and KPC-2, as well as metallo-β-lactamases (MBLs) such as NDM-1 and VIM-1. researchgate.net The resulting IC50 values provide the foundational data for building QSPR models.

The core concept of QSPR modeling for these inhibitors involves analyzing a set of this compound compounds and proposing equations that can predict their IC50 values based on calculated descriptors of electron density. researchgate.net Such models are invaluable for classifying other boronic acids with the same benzo[b]thiophene core and for proposing novel structures with potentially higher inhibitory potency. researchgate.net

Detailed research findings have shown that substitutions at various positions on the benzo[b]thiophene ring significantly influence the inhibitory activity against different β-lactamases. researchgate.net For instance, starting from the parent compound, this compound (BZB), a library of derivatives was synthesized and evaluated. researchgate.net The IC50 values of these compounds against a panel of enzymes highlight the structure-activity relationships that can be captured by QSPR models.

The interactive table below summarizes the IC50 values for a selection of this compound derivatives against various β-lactamases, as reported in a key study. researchgate.net This data forms the basis for developing predictive QSPR models.

The data demonstrates that while this compound itself is a potent inhibitor of AmpC β-lactamase, with a Ki value of 27 nM, its derivatives exhibit a wide range of activities against different classes of these enzymes. researchgate.netacs.org For example, derivatives showed potent inhibition in the nanomolar to low micromolar range against AmpC, KPC-2, and CTX-M-15, while displaying weaker activity against OXA-24. researchgate.net This differential activity is crucial for developing selective inhibitors and provides the variance needed for a robust QSPR model. By correlating these IC50 values with calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties), a predictive model can be generated to guide the synthesis of new derivatives with improved broad-spectrum activity or desired selectivity. acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzo[b]thiophene-2-boronic acid, and what challenges arise in achieving regioselective synthesis?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or metal-mediated cyclization of precursor molecules. A key challenge is controlling regioselectivity, as competing pathways may yield 4-substituted isomers. For example, highlights the use of iodine-selective elimination with organic bases (e.g., N-methylmorpholine) to optimize regioselective synthesis of benzo[b]thiophene derivatives. Thermal or catalytic methods are recommended to suppress byproduct formation during cyclization steps .

Q. How is this compound utilized in cross-coupling reactions for organic synthesis?

  • Methodological Answer : This compound serves as a boronic acid partner in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. demonstrates its application in mechanochemical monoarylation of dibromoarenes under Pd(OAc)₂/tBuXPhos catalysis, achieving selective diarylation in solvent-free conditions. Reaction optimization includes adjusting stoichiometry and milling time to favor mono-substitution .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation, particularly to distinguish boronic acid tautomers. High-resolution mass spectrometry (HRMS) and X-ray crystallography (where crystallizable) validate purity and bonding geometry. For stability assessments, thermogravimetric analysis (TGA) monitors dehydration to boroxines under heating .

Advanced Research Questions

Q. What molecular mechanisms underlie the β-lactamase inhibition by this compound derivatives?

  • Methodological Answer : The compound acts as a transition-state analog, forming reversible covalent bonds with the catalytic serine residue in class A/C β-lactamases. and describe electrophysiological and metadynamics simulations showing that its uncharged form permeates bacterial membranes via water-filled channels. Binding affinity (Ki < 10 nM for AmpC) is enhanced by introducing polar groups (e.g., 2-carboxyvinyl) to interact with conserved active-site pockets (e.g., C3(4′) carboxylate consensus region) .

Q. How can computational modeling guide the design of broad-spectrum β-lactamase inhibitors based on this scaffold?

  • Methodological Answer : Structure-based drug design (SBDD) leverages X-ray crystallography of inhibitor-enzyme complexes (e.g., PDB entries for TEM-1, CTX-M-9) to identify key interactions. Double mutant thermodynamic cycle studies () quantify energy contributions of specific residues (e.g., S64 in AmpC). Molecular docking and free-energy perturbation (FEP) calculations prioritize derivatives with balanced hydrophobicity and hydrogen-bonding capacity for multi-enzyme targeting .

Q. What experimental strategies resolve discrepancies between computational predictions and observed inhibition efficacy?

  • Methodological Answer : Iterative refinement combines enzyme kinetics (IC₅₀/Ki determination) with mutational analysis. For instance, reports that derivatives with electron-withdrawing substituents show reduced activity against metallo-β-lactamases (MBLs) despite favorable docking scores. Adjustments involve synthesizing hybrid analogs with thiol-chelating groups (e.g., mercaptomethyl) to address MBL-specific metal coordination .

Q. How does membrane permeability of this compound derivatives influence their antibacterial potentiation?

  • Methodological Answer : combines planar bilayer electrophysiology and confocal microscopy to quantify passive diffusion. Lipophilicity (logP) optimization via substituent tuning (e.g., alkyl chains for Gram-negative outer membrane traversal) is critical. Parallel artificial membrane permeability assays (PAMPA) correlate with in vivo efficacy in restoring cephalosporin activity against resistant E. coli .

Methodological Considerations

  • Synthetic Optimization : Use regioselective catalysts (e.g., PdCl₂(dppf)) and low-temperature conditions to minimize boroxine formation .
  • Enzyme Assays : Employ nitrocefin hydrolysis assays for β-lactamase inhibition profiling, complemented by isothermal titration calorimetry (ITC) for binding thermodynamics .
  • Data Validation : Cross-validate computational models (e.g., MD simulations) with experimental mutagenesis and crystallography to address false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.